![molecular formula C22H23N3O5 B2416450 3-苯基-5-[1-(3,4,5-三甲氧基苯甲酰)吡咯烷-2-基]-1,2,4-恶二唑 CAS No. 1787855-63-3](/img/structure/B2416450.png)
3-苯基-5-[1-(3,4,5-三甲氧基苯甲酰)吡咯烷-2-基]-1,2,4-恶二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a pyrrolidine ring, and a 1,2,4-oxadiazole ring. The presence of the 3,4,5-trimethoxybenzoyl group adds to its structural complexity and potential bioactivity. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.
Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
Target of Action
The primary targets of the compound 3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole are hCA and Wnt/β-catenin . These targets play a crucial role in various biological processes, including cell proliferation and differentiation .
Mode of Action
3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole interacts with its targets by suppressing the Wnt/β-catenin signaling pathway and its target genes MYC, Fgf20, and Sall4 . This interaction results in the inhibition of these targets, leading to changes in cellular processes .
Biochemical Pathways
The compound 3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole affects the Wnt/β-catenin signaling pathway . The downstream effects of this interaction include the suppression of target genes such as MYC, Fgf20, and Sall4 . These genes play a significant role in cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of 3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole’s action include the suppression of the Wnt/β-catenin signaling pathway and its target genes . This suppression leads to the inhibition of cell proliferation and differentiation . Additionally, the compound exhibits markers of apoptosis, including cleaved poly (ADP-ribose) polymerase and cleaved caspase-3 .
生化分析
Biochemical Properties
The 3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole compound interacts with various enzymes and proteins. For instance, TMP compounds have been found to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound has shown notable anti-cancer effects by effectively inhibiting various cellular processes . It has been found to suppress the Wnt/β-catenin signaling pathway and its target genes MYC, Fgf20, and Sall4 . It also exhibits markers of apoptosis, such as cleaved poly (ADP-ribose) polymerase, and cleaved caspase-3 .
Molecular Mechanism
At the molecular level, 3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole exerts its effects through binding interactions with biomolecules and changes in gene expression . The presence of both N1-(4-sulfonamidophenyl) and 3-(3,4,5-trimethoxyphenyl) substituents was essential for strong hCA inhibitors .
准备方法
The synthesis of 3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the 3,4,5-Trimethoxybenzoyl Group: This step involves the acylation of the pyrrolidine ring with 3,4,5-trimethoxybenzoyl chloride under basic conditions.
Formation of the 1,2,4-Oxadiazole Ring: The final step involves the cyclization of the intermediate with an appropriate nitrile oxide precursor to form the 1,2,4-oxadiazole ring.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.
化学反应分析
3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The phenyl ring and the 3,4,5-trimethoxybenzoyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
相似化合物的比较
Similar compounds to 3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole include:
3-Phenyl-1,2,4-oxadiazole: Lacks the pyrrolidine and 3,4,5-trimethoxybenzoyl groups, resulting in different bioactivity.
5-(3,4,5-Trimethoxybenzoyl)-1,2,4-oxadiazole: Lacks the phenyl and pyrrolidine groups, leading to variations in its chemical and biological properties.
3-Phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Lacks the 3,4,5-trimethoxybenzoyl group, which affects its pharmacological profile.
The uniqueness of 3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole lies in its combination of functional groups, which contribute to its distinct chemical reactivity and potential bioactivity.
属性
IUPAC Name |
[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-27-17-12-15(13-18(28-2)19(17)29-3)22(26)25-11-7-10-16(25)21-23-20(24-30-21)14-8-5-4-6-9-14/h4-6,8-9,12-13,16H,7,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOECGSSUODWFHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
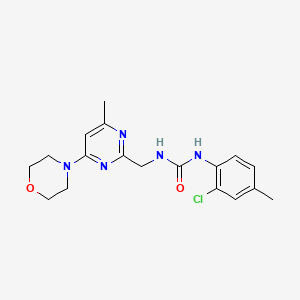
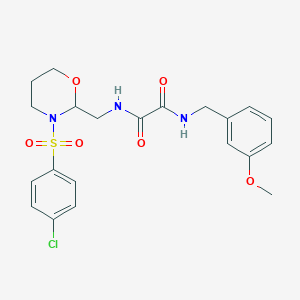

![3-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2416375.png)
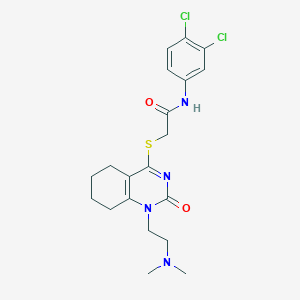
![N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2416377.png)
![2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2416380.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2416381.png)
![Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2416383.png)
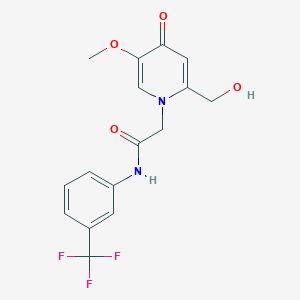
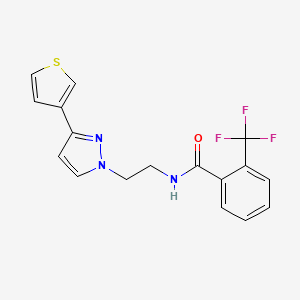
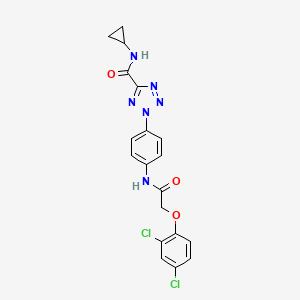

![ethyl 4-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2416390.png)
